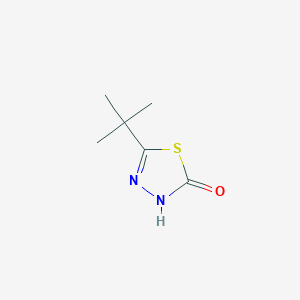
2-(cyclohex-1-en-1-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclohex-1-en-1-yl)acetaldehyde, also known as 2-CHAL, is an important organic compound that has been widely used in scientific research and various laboratory experiments. It is a colorless, volatile liquid with a characteristic odor and a sweet taste. 2-CHAL is a cyclic aldehyde and is used in many areas of chemistry, such as organic synthesis, analytical chemistry, and biochemistry. It is also used in the production of pharmaceuticals, fragrances, and pesticides. In
Scientific Research Applications
2-(cyclohex-1-en-1-yl)acetaldehyde is widely used in scientific research, as it is a useful intermediate for the synthesis of many organic compounds. It is also used in the production of pharmaceuticals, fragrances, and pesticides. In addition, it is used as a solvent in analytical chemistry and as a reagent in organic synthesis. It is also used in the production of cyclic ethers and as a starting material for the synthesis of heterocyclic compounds.
Mechanism of Action
2-(cyclohex-1-en-1-yl)acetaldehyde is a cyclic aldehyde, meaning that it can be oxidized to an aldehyde or reduced to an alcohol. When oxidized, it is converted to a carboxylic acid, which can then be used in various reactions. When reduced, it is converted to a cyclic alcohol, which can then be used in various reactions.
Biochemical and Physiological Effects
2-(cyclohex-1-en-1-yl)acetaldehyde is not known to have any significant biochemical or physiological effects. However, it is known to be an irritant to the skin, eyes, and respiratory tract, and it is also known to be toxic when ingested.
Advantages and Limitations for Lab Experiments
2-(cyclohex-1-en-1-yl)acetaldehyde has several advantages for use in laboratory experiments. It is relatively inexpensive, it is easily synthesized, and it is a useful intermediate for many organic reactions. On the other hand, it is volatile and flammable, and it is also toxic when ingested. Therefore, it should be handled with care and only used in a well-ventilated area.
Future Directions
There are several potential future directions for 2-(cyclohex-1-en-1-yl)acetaldehyde research. One potential direction is the development of new synthetic routes for the synthesis of 2-(cyclohex-1-en-1-yl)acetaldehyde. Another potential direction is the development of new catalysts for the oxidation and reduction of 2-(cyclohex-1-en-1-yl)acetaldehyde. Additionally, further research into the biochemical and physiological effects of 2-(cyclohex-1-en-1-yl)acetaldehyde could lead to new applications for the compound. Finally, further research into the use of 2-(cyclohex-1-en-1-yl)acetaldehyde in the production of pharmaceuticals, fragrances, and pesticides could lead to more efficient and cost-effective production methods.
Synthesis Methods
2-(cyclohex-1-en-1-yl)acetaldehyde can be synthesized in a number of ways, including the hydroformylation of olefins, the oxidation of cyclohexanol, and the reaction of cyclohexanone with formaldehyde. The most common method is the hydroformylation of olefins, which involves the reaction of an olefin with a catalyst and a mixture of carbon monoxide and hydrogen. This reaction is typically carried out at high temperatures and pressures, and the resulting product is a mixture of aldehydes, including 2-(cyclohex-1-en-1-yl)acetaldehyde.
properties
IUPAC Name |
2-(cyclohexen-1-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-7-6-8-4-2-1-3-5-8/h4,7H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOBLKQSJBKASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohex-1-en-1-yl)acetaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Bicyclo[2.2.1]hept-5-en-2-ylcarbonyl)morpholine](/img/structure/B6601272.png)

![9-methyl-2H-[1,3]dioxolo[4,5-f]quinolin-5-amine](/img/structure/B6601282.png)







![methyl 4-methyl-1H,4H-pyrrolo[3,2-b]pyrrole-2-carboxylate](/img/structure/B6601348.png)
![[1-(bromomethyl)cyclopropyl]methanol](/img/structure/B6601358.png)